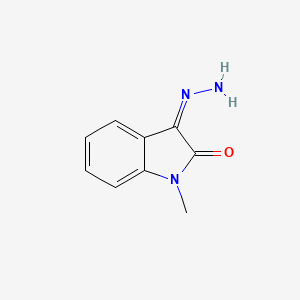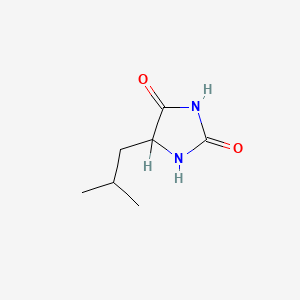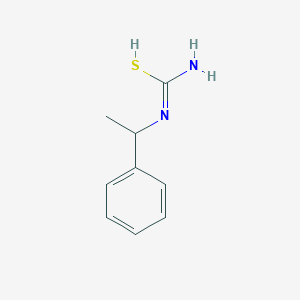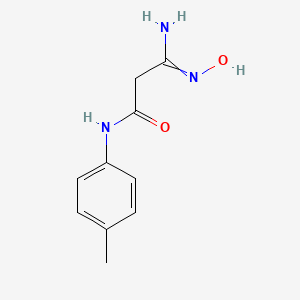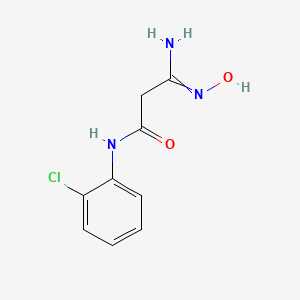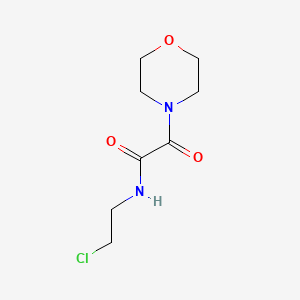
N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group, a morpholine ring, and an oxoacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves the reaction of 2-chloroethylamine hydrochloride with morpholine and an appropriate acylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactor systems to maintain optimal reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The morpholine ring and oxoacetamide moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-2-(piperidin-4-yl)-2-oxoacetamide
- N-(2-chloroethyl)-2-(pyrrolidin-4-yl)-2-oxoacetamide
- N-(2-chloroethyl)-2-(azepan-4-yl)-2-oxoacetamide
Uniqueness
N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the morpholine ring’s characteristics are advantageous.
Properties
IUPAC Name |
N-(2-chloroethyl)-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3/c9-1-2-10-7(12)8(13)11-3-5-14-6-4-11/h1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBIUKMCXZGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(benzylamino)methyl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777361.png)

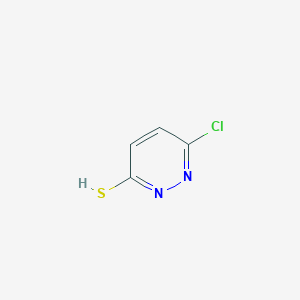
![N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B7777374.png)
![(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7777383.png)
![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B7777391.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid](/img/structure/B7777393.png)
![1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7777399.png)
![2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7777402.png)
